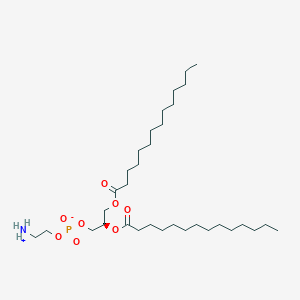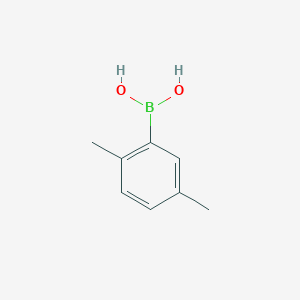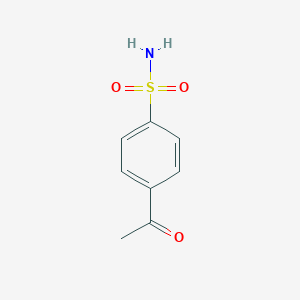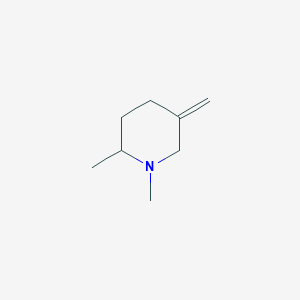
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
Vue d'ensemble
Description
Le 1,2-dimyristoyl-sn-glycéro-3-phosphoéthanolamine est un phospholipide couramment retrouvé dans les membranes biologiques. Il est composé de deux chaînes d'acide myristique attachées à un squelette de glycérol, qui est ensuite lié à un groupe phosphoéthanolamine. Ce composé joue un rôle crucial dans l'intégrité structurelle et la fonctionnalité des membranes cellulaires, contribuant à la fluidité membranaire et à la formation de bicouches lipidiques .
Applications De Recherche Scientifique
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of liposomes and other lipid-based structures for drug delivery systems.
Biology: Plays a role in the study of membrane dynamics and protein-lipid interactions.
Industry: Employed in the production of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
Target of Action
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) is a lipid found in the cell membranes of bacteria and human nervous tissues . It primarily targets cell membranes due to its similar phospholipid structures .
Mode of Action
DMPE interacts with its targets, the cell membranes, by integrating into the lipid bilayer. This interaction can alter the physical properties of the membrane, such as its fluidity and permeability . DMPE has been shown to enhance the constancy and in vitro antiproliferative effect of certain drugs .
Biochemical Pathways
DMPE affects the biochemical pathways related to membrane function and integrity. By integrating into the lipid bilayer, it can influence membrane-associated processes, such as signal transduction and substance transport .
Result of Action
The integration of DMPE into cell membranes can result in changes to the membrane’s physical properties, potentially affecting the function of membrane-bound proteins and the cell’s overall behavior . In some cases, DMPE has been shown to enhance the constancy and in vitro antiproliferative effect of certain drugs .
Action Environment
The action of DMPE can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as pH and temperature can influence the stability and efficacy of DMPE .
Analyse Biochimique
Biochemical Properties
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the formation of lipid bilayers and monolayers .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le 1,2-dimyristoyl-sn-glycéro-3-phosphoéthanolamine peut être synthétisé par estérification du glycérol avec de l'acide myristique, suivie de la phosphorylation du diglycéride résultant avec de la phosphoéthanolamine. La réaction implique généralement l'utilisation de catalyseurs tels que le dicyclohexylcarbodiimide (DCC) et la diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification .
Méthodes de production industrielle
La production industrielle de 1,2-dimyristoyl-sn-glycéro-3-phosphoéthanolamine implique des processus d'estérification et de phosphorylation à grande échelle. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-dimyristoyl-sn-glycéro-3-phosphoéthanolamine subit diverses réactions chimiques, notamment :
Oxydation : Les chaînes d'acide myristique peuvent être oxydées pour former des hydroperoxydes et d'autres produits d'oxydation.
Réduction : Le groupe phosphoéthanolamine peut être réduit pour former des dérivés de phosphoéthanolamine.
Substitution : Les groupes hydroxyle sur le squelette de glycérol peuvent subir des réactions de substitution avec divers réactifs.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Hydroperoxydes et aldéhydes.
Réduction : Dérivés de phosphoéthanolamine.
Substitution : Divers dérivés de glycérol substitués.
4. Applications de la recherche scientifique
Le 1,2-dimyristoyl-sn-glycéro-3-phosphoéthanolamine a une large gamme d'applications dans la recherche scientifique :
Biologie : Joue un rôle dans l'étude de la dynamique membranaire et des interactions protéines-lipides.
5. Mécanisme d'action
Le 1,2-dimyristoyl-sn-glycéro-3-phosphoéthanolamine exerce ses effets en s'intégrant aux membranes biologiques, où il influence la fluidité et la stabilité membranaires. Il interagit avec les protéines membranaires et autres lipides, modulant leur fonction et facilitant divers processus cellulaires. La capacité du composé à former des bicouches lipidiques et des vésicules est cruciale pour son rôle dans la délivrance de médicaments et la recherche membranaire .
Comparaison Avec Des Composés Similaires
Composés similaires
1,2-Dimyristoyl-sn-glycéro-3-phosphocholine : Structure similaire, mais contient un groupe phosphocholine au lieu de phosphoéthanolamine.
1,2-Dimyristoyl-sn-glycéro-3-phosphoglycérol : Contient un groupe phosphoglycérol et est utilisé dans des applications similaires.
1,2-Dimyristoyl-sn-glycéro-3-phosphoéthanolamine-N-[méthoxy(polyéthylène glycol)-2000] : Un conjugué de polyéthylène glycol utilisé dans les systèmes de délivrance de médicaments avancés.
Unicité
Le 1,2-dimyristoyl-sn-glycéro-3-phosphoéthanolamine est unique en raison de son interaction spécifique avec les protéines membranaires et de sa capacité à former des bicouches lipidiques stables. Sa polyvalence dans diverses applications scientifiques et industrielles le distingue des autres composés similaires .
Propriétés
Numéro CAS |
998-07-2 |
|---|---|
Formule moléculaire |
C33H66NO8P |
Poids moléculaire |
635.9 g/mol |
Nom IUPAC |
2-azaniumylethyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1 |
Clé InChI |
NEZDNQCXEZDCBI-WJOKGBTCSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC |
Apparence |
Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Key on ui other cas no. |
998-07-2 |
Description physique |
Solid |
Synonymes |
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine 1,2-dimyristoylphosphatidylethanolamine 1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine dimyristoyl cephalin DMPE tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl este |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) interact with antimicrobial peptides (AMPs)?
A: AMPs can insert themselves into DMPE bilayers to varying degrees, influencing the dynamics of the phospholipids. [] The interaction appears to be stronger with DMPE than with phosphatidylcholine (PC) lipids, leading to increased destabilization and morphological changes in DMPE vesicles upon AMP addition. []
Q2: What is the role of DMPE in bacterial membranes and its interaction with host defense peptides?
A: DMPE is a significant component of bacterial membranes. Research indicates that some host defense peptides, like Maximin H5, exhibit a higher binding affinity for DMPE-rich membranes. [] This interaction can limit the peptide's ability to lyse the bacterial membrane, potentially contributing to bacterial resistance against host defense mechanisms. []
Q3: Can the interaction between DMPE and cholesterol impact membrane properties?
A: Yes, nearest-neighbor recognition experiments suggest that cholesterol's condensing effect on phospholipid bilayers is primarily observed in the liquid-ordered phase. [] This implies that the presence of cholesterol can significantly influence the packing and organization of DMPE molecules within the membrane. []
Q4: What is the molecular formula and weight of DMPE?
A4: The molecular formula of DMPE is C36H72NO8P, and its molecular weight is 637.9 g/mol.
Q5: How does the chain length of phospholipids in a mixture affect the permeability of the resulting bilayers?
A: Studies using liposomes made from mixtures of DMPE and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) show that the permeability of the bilayer is affected by the composition of the lipid phases at the boundaries between liquid crystal and gel states. [] This suggests that DMPE may segregate at these boundaries, influencing the overall permeability of the membrane. []
Q6: How does DMPE behave in mixed monolayers with other phospholipids?
A: DMPE exhibits different miscibility behaviors with various phospholipids. While it shows limited miscibility with phosphoglycerol (PG)-like lipids in the fluid bilayer state, [] it displays non-ideal mixing behavior with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in the presence of certain diluents like 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC). []
Q7: What is the impact of temperature on the organization of water molecules around DMPE bilayers?
A: Research using Small Angle X-ray Scattering (SAXS) and densitometry revealed that the water layer surrounding DMPE bilayers, particularly the "perturbed water" layer, expands with increasing temperature. [] This indicates a temperature-dependent interaction between DMPE and water molecules at the membrane interface. []
Q8: Does the presence of cholesterol affect the interaction between DMPE and water?
A: Studies utilizing nearest-neighbor recognition experiments with exchangeable DMPE dimers suggest that replacing water (H2O) with deuterium oxide (D2O) impacts DMPE mixing only in saturated bilayers lacking cholesterol. [] This indicates that cholesterol may influence the hydration properties of DMPE-containing membranes. []
A8: This section is not applicable as DMPE is primarily a structural lipid and not known to possess inherent catalytic properties.
Q9: How can molecular dynamics simulations be employed to understand DMPE interactions?
A: Molecular dynamics simulations can offer valuable insights into the behavior of DMPE within biological systems. For instance, simulations have been used to examine the stability of myelin basic protein (MBP) on mixed DMPC/DMPE bilayers. [] These simulations revealed that the composition of the lipid bilayer influences MBP's interaction with the membrane, providing insights into the structural dynamics of myelin. []
Q10: Can molecular modeling help understand the interaction of drug conjugates with DMPE membranes?
A: Yes, molecular modeling techniques, in conjunction with experimental methods like Langmuir monolayer studies, can provide insights into how drug conjugates interact with DMPE-based model bacterial membranes. [] This approach can reveal details about the binding modes, conformational changes, and potential impact on membrane hydration. []
Q11: How does the linkage region of sphingolipids influence their mixing with DMPE in cholesterol-rich environments?
A: Nearest-neighbor recognition studies suggest that the linkage region of sphingolipids plays a crucial role in their interaction with phospholipids like DMPE, especially in cholesterol-rich bilayers. [] The presence of cholesterol enhances the preference for homolipid association, indicating that the sphingolipid's linkage region contributes to its segregation from DMPE within the membrane. []
Q12: How does the bridging group in exchangeable DMPE dimers influence nearest-neighbor recognition (NNR) within fluid bilayers?
A: Research indicates that the length and chemical nature of the bridging group in DMPE dimers can significantly impact NNR within fluid bilayers. [] Longer bridging groups tend to enhance NNR, suggesting that they influence the packing and organization of DMPE molecules. [] Cholesterol's effect on NNR was also found to be dependent on the bridging group length. []
Q13: How stable are liposomes composed of DMPE, dihexadecyl phosphate (DCP), and cholesterol?
A: Liposomes with varying ratios of DMPE, DCP, and cholesterol have been studied for their physicochemical properties and biological activity. [] Results suggest that these liposomes are stable at physiological temperatures, making them suitable for in vivo applications. [] The addition of DCP appears to improve colloidal stability. []
A13: Specific SHE regulations are not explicitly discussed in the provided research papers.
A13: The provided research focuses mainly on the biophysical properties and interactions of DMPE rather than its pharmacokinetic and pharmacodynamic aspects.
Q14: How effective are liposomes containing DMPE in delivering therapeutic agents?
A: Studies have investigated the efficacy of DMPE-containing liposomes as delivery systems for therapeutic agents. Liposomes prepared with DMPE and DCP showed the best efficiency in an in vitro model mimicking in vivo release of bioactive substances. []
Q15: How does the presence of DMPE in bacterial membranes contribute to bacterial resistance?
A: The presence of DMPE in bacterial membranes can contribute to resistance against certain antimicrobial agents, such as host defense peptides. [] The specific interaction between DMPE and these peptides can hinder their membrane-disrupting activity, allowing bacteria to evade the immune response. []
A15: Toxicity and safety data specific to DMPE are not explicitly detailed in the provided research papers.
Q16: Can hyaluronic acid-decorated liposomes be used for targeted drug delivery to the skin?
A: Research suggests that hyaluronic acid-decorated liposomes, particularly those incorporating DMPE as a lipid anchor, hold promise for targeted drug delivery to the skin. [] The deformability of these liposomes and the extent of hyaluronic acid conjugation appear to be crucial factors influencing skin penetration. []
Q17: What is the potential of lipid nanoparticles containing DMPE for siRNA delivery to immune cells?
A: Lipid nanoparticles composed of a novel cationic lipid, DOPE, and PEG2000-DMPE have shown potential for siRNA delivery to immune cells like macrophages and dendritic cells. [] These nanoparticles demonstrated efficient siRNA encapsulation and successful gene knockdown in both in vitro and in vivo models. []
A17: Specific biomarkers and diagnostics related to DMPE are not directly addressed in the provided research papers.
Q18: What are some analytical techniques used to study DMPE-containing systems?
A18: Various techniques have been employed to characterize and study DMPE-containing systems. Some examples include:
- Langmuir monolayer studies: These studies provide insights into the interactions of DMPE with other molecules at the air-water interface. [, , ]
- Atomic force microscopy (AFM): AFM can be used to visualize the morphology and organization of DMPE molecules within model membranes. []
- Neutron reflectometry: This technique helps determine the structure and thickness of DMPE-containing layers within multilayered films. []
- Quasi-elastic neutron scattering (QENS): QENS provides information about the dynamics of DMPE molecules and associated water molecules within bilayers. []
- Polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS): PM-IRRAS offers insights into the orientation and conformation of DMPE molecules within monolayers. []
- Brewster angle microscopy (BAM): BAM visualizes the morphology and phase behavior of DMPE monolayers at the air-water interface. [, ]
- Differential scanning calorimetry (DSC): DSC measures the thermal transitions of DMPE-containing systems, providing insights into their phase behavior. [, , ]
- Dynamic light scattering (DLS): DLS measures the size and diffusion properties of DMPE-containing liposomes and vesicles. [, , , ]
- Small angle X-ray/neutron scattering (SAXS/SANS): SAXS and SANS provide structural information about DMPE-containing bilayers and vesicles. [, , ]
- Time-resolved small-angle neutron scattering (TR-SANS): TR-SANS investigates the dynamics of lipid flip-flop and exchange within DMPE-containing vesicles. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)


